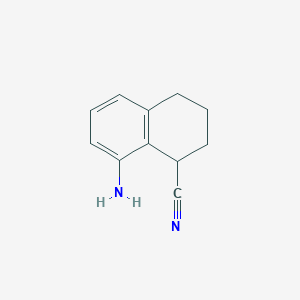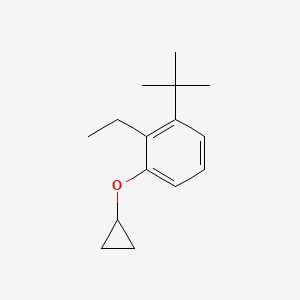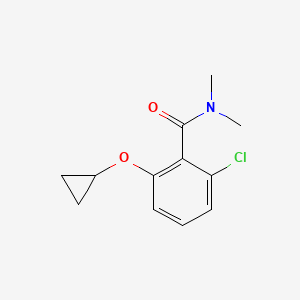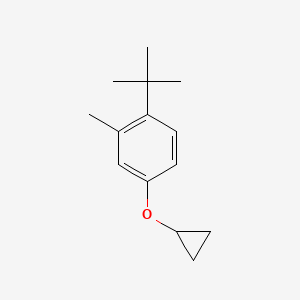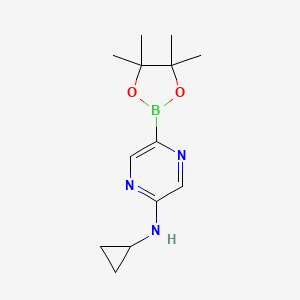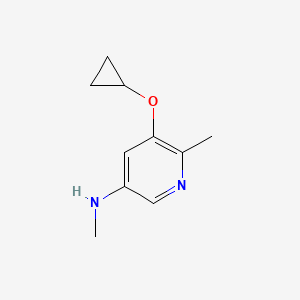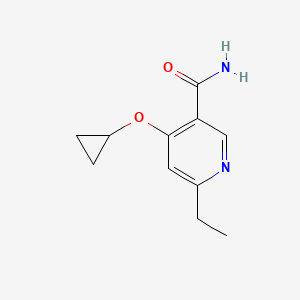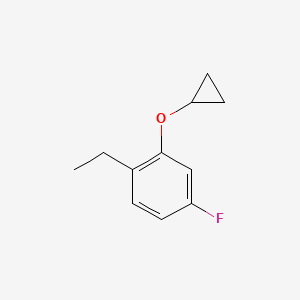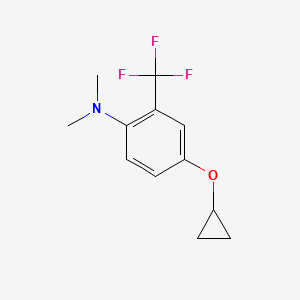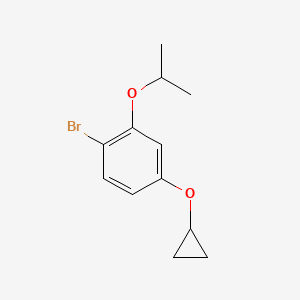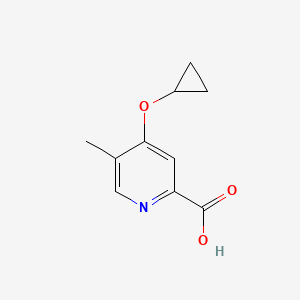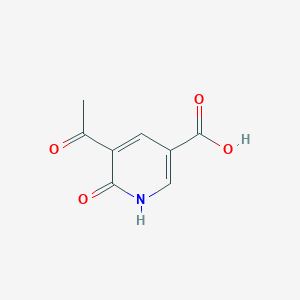
5-Acetyl-6-hydroxynicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-6-hydroxynicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of an acetyl group at the 5th position and a hydroxyl group at the 6th position on the nicotinic acid ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-6-hydroxynicotinic acid typically involves the acetylation of 6-hydroxynicotinic acid. One common method is the reaction of 6-hydroxynicotinic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes. For instance, the catalytic conversion of nicotinic acid by free cells of Pseudomonas putida has been utilized to produce 6-hydroxynicotinic acid, which can then be acetylated to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
5-Acetyl-6-hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) for chlorination or phosphorus tribromide (PBr3) for bromination.
Major Products
Oxidation: Formation of 5-acetyl-6-ketonicotinic acid.
Reduction: Formation of 5-hydroxy-6-hydroxynicotinic acid.
Substitution: Formation of 5-acetyl-6-halonicotinic acid derivatives.
Aplicaciones Científicas De Investigación
5-Acetyl-6-hydroxynicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of nitrogen-containing heterocyclic compounds.
Biology: Acts as a regulator by binding to transcriptional regulators associated with nicotinic acid metabolism.
Medicine: Utilized in the development of pharmaceutical intermediates and weight loss medications due to its lipid-lowering capabilities.
Mecanismo De Acción
The mechanism of action of 5-acetyl-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to transcriptional regulators associated with nicotinic acid metabolism, influencing the breakdown of nicotinic acid.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxynicotinic acid: Lacks the acetyl group at the 5th position.
5-Hydroxynicotinic acid: Lacks the hydroxyl group at the 6th position.
4-Hydroxynicotinic acid: Hydroxyl group at the 4th position instead of the 6th.
Uniqueness
5-Acetyl-6-hydroxynicotinic acid is unique due to the presence of both an acetyl group at the 5th position and a hydroxyl group at the 6th position, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C8H7NO4 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
5-acetyl-6-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-4(10)6-2-5(8(12)13)3-9-7(6)11/h2-3H,1H3,(H,9,11)(H,12,13) |
Clave InChI |
FXDKDNPCNXRDTN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CNC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


